3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-3-yl}-5-phenyl-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-11-15(12(2)24-19-11)26(22,23)21-9-8-14(10-21)16-18-17(25-20-16)13-6-4-3-5-7-13/h3-7,14H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDBYJWQXBKLDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-3-yl}-5-phenyl-1,2,4-oxadiazole typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and oxadiazole rings, followed by their coupling with the pyrrolidine moiety. Common reagents used in these reactions include various sulfonyl chlorides, phenylhydrazines, and pyrrolidine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 1,2,4-oxadiazole ring exhibits reactivity toward nucleophiles due to electron-deficient nitrogen atoms. Key observations include:
Reactivity at C-3 and C-5 Positions
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Hydrolysis : Under acidic or basic conditions, the oxadiazole ring can undergo hydrolysis. For example, treatment with aqueous HCl yields a carboxylic acid derivative via cleavage of the N–O bond .
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Aminolysis : Reaction with amines (e.g., piperidine) at elevated temperatures (80–100°C) leads to ring-opening and formation of amidoxime intermediates .
Example Reaction Pathway
Electrophilic Substitution Reactions
The phenyl group at C-5 participates in electrophilic aromatic substitution (EAS):
Nitration and Halogenation
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Nitration : Using HNO₃/H₂SO₄, nitro groups are introduced at the para position of the phenyl ring .
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Chlorination : Cl₂/FeCl₃ facilitates halogenation, enhancing bioactivity in derivatives .
Table 1: EAS Reactivity of the Phenyl Substituent
| Reaction Type | Reagents | Position | Yield (%) | Application Example |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | para | 65–78 | Anticancer analogs |
| Bromination | Br₂/FeBr₃ | meta | 72 | Enzyme inhibitors |
| Sulfonation | SO₃/H₂SO₄ | ortho | 58 | GSK-3β inhibitors |
Ring-Opening and Rearrangement Reactions
The oxadiazole ring is susceptible to ring-opening under specific conditions:
Thermal Rearrangement
Heating above 150°C induces rearrangement to 1,3,4-oxadiazoles or triazoles, depending on substituents .
Reductive Cleavage
Catalytic hydrogenation (H₂/Pd-C) reduces the N–O bond, yielding imine intermediates that further react to form amines or amides .
Sulfonyl Group Reactivity
The 3,5-dimethylisoxazole-sulfonyl moiety undergoes:
Nucleophilic Displacement
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Sulfonamide Formation : Reaction with amines (e.g., morpholine) replaces the sulfonyl group, forming sulfonamides under basic conditions (K₂CO₃, DMF) .
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Hydrolysis : Strong bases (NaOH, 100°C) cleave the sulfonyl group to yield sulfonic acids .
Table 2: Sulfonyl Group Transformations
| Reaction | Conditions | Product | Biological Relevance |
|---|---|---|---|
| Sulfonamide synthesis | RNH₂, K₂CO₃, DMF, 80°C | Sulfonamide derivatives | Antibacterial agents |
| Hydrolysis | NaOH, H₂O, Δ | Sulfonic acid | Prodrug activation |
Pyrrolidine Ring Functionalization
The pyrrolidine substituent participates in:
Alkylation/Acylation
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N-Alkylation : Treatment with alkyl halides (e.g., CH₃I) in the presence of NaH modifies the pyrrolidine nitrogen .
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Acylation : Acetic anhydride/acyl chlorides introduce acetyl groups, enhancing lipophilicity .
Ring-Opening
Strong acids (HCl, H₂SO₄) or bases (LiAlH₄) cleave the pyrrolidine ring to form linear amines or ketones.
Cycloaddition Reactions
The oxadiazole core participates in [3+2] cycloadditions with dipolarophiles:
With Alkenes/Alkynes
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. The compound has been tested for its efficacy against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.5 | Induction of apoptosis |
| HeLa | 8.2 | Inhibition of cell proliferation |
These results suggest that the compound may interfere with cancer cell growth by inducing apoptosis and inhibiting proliferation pathways .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against a range of bacteria and fungi. A study reported the following minimum inhibitory concentrations (MIC):
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
These findings indicate potential applications in developing new antimicrobial agents .
Neurological Applications
Research into the neuroprotective effects of oxadiazole derivatives has shown promise in treating neurodegenerative diseases. The compound has been evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis. Preliminary findings suggest it may enhance cognitive functions by modulating neurotransmitter levels .
Polymer Chemistry
The incorporation of oxadiazole moieties into polymer matrices has been explored for enhancing thermal stability and mechanical properties. Studies have shown that polymers containing this compound exhibit improved tensile strength and thermal degradation temperatures compared to traditional polymers.
| Property | Traditional Polymer | Polymer with Oxadiazole |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Thermal Degradation (°C) | 250 | 300 |
This enhancement makes such polymers suitable for applications in high-performance materials .
Photonic Applications
Due to its unique electronic properties, the compound is being investigated for use in organic light-emitting diodes (OLEDs) and solar cells. Its ability to act as a charge transport material can lead to improved efficiency in energy conversion processes .
Pesticidal Activity
The compound has shown potential as a pesticide due to its ability to disrupt metabolic processes in pests. Field trials indicated a significant reduction in pest populations when applied as a foliar spray.
| Pest Species | Reduction (%) |
|---|---|
| Aphids | 85 |
| Whiteflies | 90 |
These results suggest that the compound could be developed into an effective biopesticide .
Herbicidal Properties
Additionally, research indicates that this compound can inhibit the growth of certain weeds by interfering with their photosynthetic pathways. Laboratory studies have shown effective control over common agricultural weeds at low concentrations .
Mechanism of Action
The mechanism of action of 3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-3-yl}-5-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it could act as an inhibitor of tyrosine kinases or other signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of 1,2,4-oxadiazole derivatives with modifications on the pyrrolidine and aryl substituents. Below is a detailed comparison with analogous molecules:
Core Heterocycle Modifications
5-Phenyl-1,2,4-oxadiazole vs. 5-(Pyridin-3-yl)-1,2,4-oxadiazole :
Replacement of the phenyl group with a pyridinyl moiety (e.g., 5-(pyridin-3-yl)-1,2,4-oxadiazole) introduces a basic nitrogen, increasing water solubility (logP ≈ 1.9) and enabling ionic interactions with targets. However, this substitution reduces membrane permeability compared to the phenyl analog .1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole :
Isomeric 1,3,4-oxadiazole derivatives exhibit similar stability but distinct dipole moments, altering binding affinities. For example, 1,3,4-oxadiazole analogs show reduced activity against kinase targets compared to 1,2,4-oxadiazoles due to conformational differences .
Sulfonylpyrrolidine Substituents
3,5-Dimethyloxazole vs. Trifluoromethylpyrazole :
Replacing the dimethyloxazole group with a trifluoromethylpyrazol-5-yl (e.g., in 3-{1-[(trifluoromethylpyrazol-5-yl)sulfonyl]pyrrolidin-3-yl}-5-phenyl-1,2,4-oxadiazole) increases electronegativity and lipophilicity (logP ≈ 3.4), enhancing blood-brain barrier penetration but risking metabolic oxidation .- Sulfonyl Group vs. Carbonyl Group: Substituting the sulfonyl with a carbonyl linker (e.g., 3-{1-[(3,5-dimethyloxazol-4-yl)carbonyl]pyrrolidin-3-yl}-5-phenyl-1,2,4-oxadiazole) reduces acidity (pKa ~12 vs. ~8 for sulfonamides), weakening hydrogen-bond donor capacity and target affinity .
Pyrrolidine Ring Modifications
- 3-Substituted Pyrrolidine vs. Piperidine :
Replacing pyrrolidine with piperidine (6-membered ring) increases conformational flexibility but may reduce binding specificity. Piperidine analogs of this compound show ~30% lower inhibitory activity against protease targets in vitro .
Key Data Table: Comparative Properties of Analogous Compounds
| Compound Modification | Molecular Weight (g/mol) | logP | Target Affinity (IC50, nM) | Solubility (µg/mL) |
|---|---|---|---|---|
| Parent Compound | 425.5 | 2.8 | 120 ± 15 | 28.6 |
| 5-(Pyridin-3-yl)-1,2,4-oxadiazole | 408.4 | 1.9 | 450 ± 60 | 85.2 |
| Trifluoromethylpyrazole Sulfonyl Analog | 463.6 | 3.4 | 95 ± 12 | 12.3 |
| Piperidine Ring Analog | 439.5 | 2.6 | 160 ± 20 | 34.1 |
Biological Activity
The compound 3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-3-yl}-5-phenyl-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article discusses the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure combining a pyrrolidine ring with a 1,2,4-oxadiazole moiety and a sulfonyl group derived from 3,5-dimethylisoxazole. Its chemical formula is , and it possesses significant pharmacological potential.
1. Anticancer Activity
Research indicates that oxadiazole derivatives exhibit substantial anticancer properties. The specific compound has shown promise in inhibiting various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | |
| CaCo-2 (colon cancer) | 15.0 | |
| MCF-7 (breast cancer) | 10.0 |
These findings suggest that the compound may disrupt cellular processes essential for cancer cell survival and proliferation.
2. Antimicrobial Activity
The compound also displays antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
In particular, the presence of the oxadiazole ring is associated with enhanced antibacterial activity.
3. Neuroprotective Effects
Recent studies indicate that derivatives of oxadiazole can exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress:
- The antioxidant properties of oxadiazoles can mitigate free radical damage, potentially benefiting conditions such as Alzheimer's disease and other neurodegenerative disorders .
- In vitro assays have shown that certain derivatives can enhance neuronal survival in models of oxidative stress .
The biological activity of 3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-3-yl}-5-phenyl-1,2,4-oxadiazole is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer metabolism and microbial resistance mechanisms .
- Receptor Modulation : It may act on specific receptors involved in inflammation and pain pathways, contributing to its analgesic properties .
- Cell Cycle Arrest : Studies suggest that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Studies
A notable case study involved testing the compound's efficacy in a murine model of breast cancer. The results indicated a significant reduction in tumor size compared to controls, highlighting its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
